molecular formula C10H19N3O6 B1666433 Azido-PEG4-CH2CO2H CAS No. 201467-81-4

Azido-PEG4-CH2CO2H

Cat. No. B1666433
M. Wt: 277.27 g/mol
InChI Key: YHTABJLSZLHRFV-UHFFFAOYSA-N
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Description

Azido-PEG4-CH2CO2H is a PEG derivative containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Azido-PEG4-CH2CO2H is C10H19N3O6 . It has a molecular weight of 277.3 g/mol .


Chemical Reactions Analysis

The azide group in Azido-PEG4-CH2CO2H can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

Azido-PEG4-CH2CO2H has a molecular weight of 277.3 g/mol and a molecular formula of C10H19N3O6 . It is a PEG derivative containing an azide group with a terminal carboxylic acid .

Scientific Research Applications

  • Cell Adhesion and Migration : Azido-functionalized poly(ethylene glycol) derivatives like Azido-PEG4-CH2CO2H have been used to create dynamic surfaces for cell adhesion. This technique is useful in tissue motility assays and triggered cell shape changes (van Dongen et al., 2013).

  • "Click" Conjugation : Azido-terminated heterobifunctional poly(ethylene glycol)s, such as Azido-PEG4-CH2CO2H, are synthesized for "click" conjugation in bioconjugation chemistry. This is instrumental in conjugating various ligands for targeted drug delivery and other applications (Hiki & Kataoka, 2007).

  • Functionalized PEG Azides in Polymer Science : The synthesis and quantification of functionalized PEG azides, like Azido-PEG4-CH2CO2H, are essential in conjugation chemistry and targeted drug delivery, especially when incorporated into nanoparticle-forming polymeric systems (Semple et al., 2016).

  • Drug Delivery Systems : Azido-PEG4-CH2CO2H derivatives have been used in the preparation of biodegradable polymers for drug delivery. This includes the development of azido-carrying polymers and their postfunctionalization with alkynyl compounds for potential use in drug delivery (Hu et al., 2013).

  • Protein PEGylation : Azido-functionalized polymers like Azido-PEG4-CH2CO2H are used for the site-specific PEGylation of proteins containing unnatural amino acids, which is useful in therapeutic applications (Deiters et al., 2004).

  • Magnetic Materials : The azido group in compounds like Azido-PEG4-CH2CO2H is significant in the construction of magnetic molecule materials, playing a crucial role in magnetochemistry (Zeng et al., 2009).

  • Cytoplasm-Like Environment Simulation : Azido-derivatized polymers are used to mimic the cellular environment in vitro, providing insights into water structure and dynamics in crowded environments, which is critical for biological and industrial applications (Verma et al., 2016).

  • Antiviral Drug Delivery : Derivatives of Azido-PEG4-CH2CO2H are employed in the development of nanoparticles for improved delivery of antiviral drugs like Zidovudine, enhancing their efficiency in HIV/AIDS therapy (Joshy et al., 2017).

Safety And Hazards

Azido-PEG4-CH2CO2H is not expected to be an inhalation hazard under anticipated conditions of normal use . It may cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Azido-PEG4-CH2CO2H is widely used in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast speed, and biocompatibility . It is a very popular click chemistry linker and is commonly used in drug delivery .

properties

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O6/c11-13-12-1-2-16-3-4-17-5-6-18-7-8-19-9-10(14)15/h1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTABJLSZLHRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-CH2CO2H

CAS RN

201467-81-4
Record name 201467-81-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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